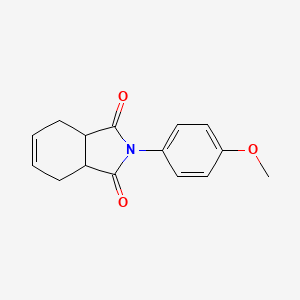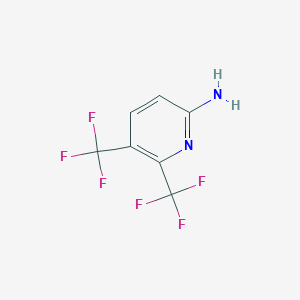
2-氨基-5,6-双(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(trifluoromethyl)pyridin-2-amine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups enhance the compound’s lipophilicity, electronic properties, and overall stability, making it a valuable component in various scientific and industrial applications .
科学研究应用
Chemistry: In chemistry, 5,6-Bis(trifluoromethyl)pyridin-2-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metals makes it valuable in catalysis and material science .
Biology: The compound’s unique properties are exploited in biological research, particularly in the development of fluorescent probes and imaging agents. Its ability to interact with biological molecules enhances its utility in studying cellular processes .
Medicine: In medicine, 5,6-Bis(trifluoromethyl)pyridin-2-amine is investigated for its potential therapeutic applications. Its derivatives are explored for their cytotoxic activity and ability to bind with DNA molecules, making them candidates for anticancer drug development .
Industry: Industrially, the compound is used in the synthesis of advanced materials and agrochemicals. Its stability and electronic properties make it suitable for applications in electronics and polymer science .
作用机制
Target of Action
5,6-Bis(trifluoromethyl)pyridin-2-amine is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand . These ligands are known to be flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
The compound interacts with its targets through a Pd-catalyzed amination reaction . This reaction involves the use of a Pd(dba)2/BINAP catalytic system . The result is the formation of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .
Biochemical Pathways
It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with dna molecules , suggesting a potential impact on genetic material and related biochemical pathways.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can demonstrate luminescent properties and possess cytotoxic activity , suggesting potential applications in imaging and cancer therapy.
Action Environment
The synthesis of such compounds can require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
生化分析
Biochemical Properties
The biochemical properties of 5,6-Bis(trifluoromethyl)pyridin-2-amine are largely derived from its structure. It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, such as 5,6-Bis(trifluoromethyl)pyridin-2-amine, demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules
Cellular Effects
Given its ability to bind with DNA molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(trifluoromethyl)pyridin-2-amine typically involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material. This compound undergoes a palladium-catalyzed amination reaction with corresponding aromatic amines. The reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of 5,6-Bis(trifluoromethyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves careful optimization of reaction conditions to ensure high yields and purity of the final product. The use of advanced catalytic systems and reaction monitoring techniques is crucial in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions: 5,6-Bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
- 5-(Trifluoromethyl)pyridin-2-amine
- 3,5-Bis(trifluoromethyl)pyridine
- 2,6-Bis(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5,6-Bis(trifluoromethyl)pyridin-2-amine exhibits unique properties due to the specific positioning of the trifluoromethyl groups. This positioning influences its electronic properties and reactivity, making it distinct in its applications and effectiveness .
属性
IUPAC Name |
5,6-bis(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-2-4(14)15-5(3)7(11,12)13/h1-2H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHNLZRUVBDNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)
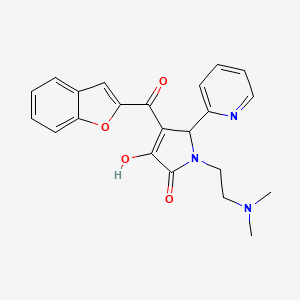
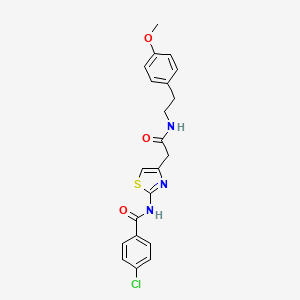
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2464298.png)
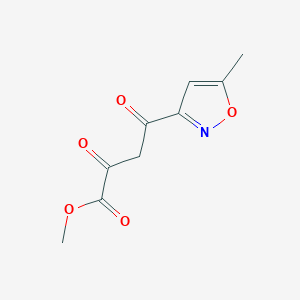
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)
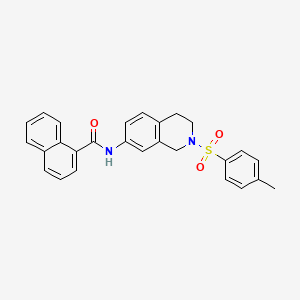

![ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2464311.png)
![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)
